N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against various enzymes, making it a promising candidate for the treatment of a range of diseases.
Mechanism of Action
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide exerts its inhibitory activity by binding to the active site of enzymes and preventing their activity. Specifically, it binds to the myristoyl-binding pocket of NMT1, preventing the transfer of myristic acid to target proteins.
Biochemical and Physiological Effects:
The inhibition of NMT1 by N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and the replication of the malaria parasite. Additionally, it has been shown to improve memory and cognitive function in mouse models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is its potency, which allows for the use of lower concentrations in experiments. However, one limitation is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. For example, it could be further studied for its potential therapeutic applications in diseases such as cancer and Alzheimer's disease. Additionally, its mechanism of action could be further elucidated to better understand its inhibitory activity and potential side effects. Finally, modifications to the compound could be made to improve its solubility and potency.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, malaria, and Alzheimer's disease. It has been shown to exhibit potent inhibitory activity against several enzymes, including the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the development of several diseases.
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S/c22-20-7-3-18(4-8-20)16-27-14-9-23-21(25)19-5-1-17(2-6-19)15-24-10-12-26-13-11-24/h1-8H,9-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCZRTKAQRMVBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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